DL-Valine, 3-mercapto-, hydrochloride

Description

DL-Valine hydrochloride is a synthetic, racemic form of the branched-chain amino acid valine, modified as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₅H₁₁NO₂·HCl, with a molecular weight of 153.61 g/mol (calculated from and ). The compound is structurally characterized by a 2-amino-3-methylbutanoic acid backbone, where the amino group is protonated and linked to a chloride ion.

DL-Valine hydrochloride is widely utilized in:

- Food science: Enhancing gel strength and water-holding capacity in meat proteins via hydrophobic interactions and disulfide bonds .

- Medical imaging: Radiolabeled forms like [1-¹¹C] DL-Valine serve as pancreas-specific imaging agents due to high tissue specificity .

- Chemical synthesis: As a precursor for esters (e.g., methyl and ethyl esters) and protected derivatives used in peptide synthesis .

Properties

CAS No. |

22572-05-0 |

|---|---|

Molecular Formula |

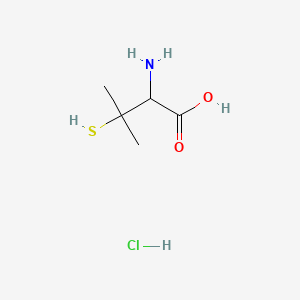

C5H12ClNO2S |

Molecular Weight |

185.67 g/mol |

IUPAC Name |

2-amino-3-methyl-3-sulfanylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H |

InChI Key |

CZDHUFYOXKHLME-UHFFFAOYSA-N |

SMILES |

CC(C)(C(C(=O)O)N)S.Cl |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S.Cl |

Other CAS No. |

25526-04-9 22572-05-0 |

Pictograms |

Irritant |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

DL-Norvaline, 5-mercapto-, Hydrochloride (CAS 144072-93-5)

Molecular Formula: C₅H₁₁NO₂S·HCl Molecular Weight: 185.67 g/mol

- Structural Differences: DL-Norvaline lacks one methyl group compared to DL-Valine, and the mercapto (-SH) group is positioned on the fifth carbon.

- Functional Implications : The extended carbon chain and thiol group may enhance metal chelation or redox activity, distinguishing it from DL-Valine hydrochloride in biochemical applications.

L-Cysteine Hydrochloride (CAS 52-89-1)

Molecular Formula: C₃H₇NO₂S·HCl Molecular Weight: 157.62 g/mol

- Structural Differences: L-Cysteine features a 2-amino-3-mercaptopropanoic acid backbone, with a shorter carbon chain than DL-Valine.

- Functional Implications : The thiol group in cysteine facilitates disulfide bond formation, critical in protein folding. Unlike DL-Valine, cysteine hydrochloride is pivotal in antioxidant synthesis (e.g., glutathione) and pharmaceutical reducing agents.

DL-Valine Methyl Ester Hydrochloride (CAS 5619-05-6)

Molecular Formula: C₆H₁₄ClNO₂ Molecular Weight: 167.63 g/mol

- Structural Differences : Esterification of the carboxyl group improves lipid solubility for membrane permeability.

- Functional Implications : Used in peptide synthesis and as an intermediate in drug delivery systems, contrasting with DL-Valine hydrochloride’s role in food science .

Physicochemical and Functional Comparisons

Solubility and Volumetric Properties

Key Insight : DL-Valine’s lower molal volume compared to methionine and arginine derivatives reflects its compact branched structure, favoring dense gel networks in food matrices .

Q & A

Q. What are the recommended synthetic routes for DL-Valine, 3-mercapto-, hydrochloride, and how do they differ in yield and purity?

Methodological Answer: Synthesis of this compound typically involves esterification and thiol-group introduction. Key routes include:

- Methyl ester formation : Reacting DL-Valine with methanol under acidic conditions to form the methyl ester, followed by thiolation. and describe similar pathways for valine ester hydrochlorides, emphasizing HCl catalysis .

- Thiol-group incorporation : Using mercaptoacetic acid or cysteine analogs (e.g., L-cysteine derivatives in and ) to introduce the -SH group via nucleophilic substitution .

| Synthetic Route | Yield (%) | Purity (Assay) | Key Challenges |

|---|---|---|---|

| Methyl ester + thiolation | 60-75 | ≥95% (HPLC) | Byproduct formation |

| Direct thiol functionalization | 45-65 | ≥90% (NMR) | Oxidation of -SH group |

Critical Consideration : Monitor reaction pH and temperature to minimize disulfide byproducts. Use argon/vacuum to prevent thiol oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- FTIR Spectroscopy : Confirm functional groups (e.g., -SH at ~2550 cm⁻¹, ester C=O at ~1740 cm⁻¹) as shown in for related valine crystals .

- NMR (¹H/¹³C) : Validate stereochemistry and absence of impurities. Compare shifts with DL-Valine methyl ester (: δ 1.0–1.2 ppm for CH(CH₃)₂) .

- HPLC/Purity Assays : Use reverse-phase chromatography (C18 column) with UV detection (210 nm). notes ≥98% purity benchmarks for amino acid derivatives .

- Elemental Analysis : Verify C, H, N, S, and Cl content (e.g., molecular formula C₆H₁₃NO₂S·HCl).

Note : For thiol stability, perform assays under inert atmospheres to prevent oxidation.

Q. What are the primary applications of this compound in biochemical research?

Methodological Answer:

- Proteomics : The -SH group enables site-specific protein modification (e.g., cysteine analogs in and ) for crosslinking or fluorescent labeling .

- Isotopic Tracing : Stable isotopes (e.g., ¹⁵N in , deuterium in ) can be incorporated to study metabolic pathways .

- Crystal Engineering : Used as a ligand in metal-organic frameworks (MOFs) or coordination complexes (e.g., DL-Valine Cadmium Acetate in ) for optical materials .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Methodological Answer: Contradictions often arise from sample degradation or instrumentation variability:

- UV-Vis/FTIR Cross-Validation : Compare absorbance peaks (e.g., reported UV-Vis transparency >300 nm for valine crystals) with FTIR functional group data .

- Mass Spectrometry (HRMS) : Resolve ambiguities in molecular weight (e.g., C₆H₁₃NO₂S·HCl = 203.7 g/mol) to confirm purity.

- Control Experiments : Replicate synthesis under inert conditions to rule out oxidation artifacts.

Example : Discrepancies in -SH FTIR peaks may indicate partial oxidation; use Ellman’s assay to quantify free thiols .

Q. What experimental designs are optimal for isotopic labeling studies using this compound?

Methodological Answer:

- ¹⁵N Labeling : Follow protocols in and for nitrogen-15 incorporation via reductive amination or enzymatic transamination .

- Deuterated Derivatives : Use deuterated solvents (e.g., D₂O) and catalysts (e.g., Pd/D) for H/D exchange at the β-carbon (see for lysine deuteration) .

| Isotope | Incorporation Site | Application |

|---|---|---|

| ¹⁵N | Amino group (-NH₂) | Metabolic flux analysis |

| ²H | CH(CH₃)₂ side chain | NMR relaxation studies |

Validation : Use isotopic enrichment assays (e.g., mass spectrometry) to confirm labeling efficiency.

Q. How can crystallization conditions be optimized for this compound derivatives?

Methodological Answer: Based on ’s slow evaporation technique for DL-Valine crystals :

- Solvent System : Use water-methanol (3:1 v/v) for balanced solubility.

- Temperature : Maintain 25–30°C to control nucleation rate.

- Additives : Introduce 1–2% acetic acid to stabilize thiol groups.

| Parameter | Optimal Range | Impact on Crystal Quality |

|---|---|---|

| Solvent polarity | Medium (ε ~30) | Reduces dendritic growth |

| Evaporation rate | 0.5 mL/day | Enhances lattice regularity |

Characterization : Use SEM (as in ) to analyze surface morphology and defect density.

Q. How should researchers evaluate the stability of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC (e.g., ’s thermal analysis up to 200°C) to identify decomposition points .

- pH Stability : Test solubility and integrity in buffers (pH 2–12). Thiol groups degrade at pH >10.

- Long-Term Storage : Store at -20°C under argon ( recommends desiccated, dark conditions for amino acids) .

| Condition | Stability Outcome | Mitigation Strategy |

|---|---|---|

| Ambient temperature | 7-day degradation (10%) | Add antioxidants (e.g., BHT) |

| Aqueous solution (pH 7) | 48-hour stability | Use chelators (e.g., EDTA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.